

# HOOCCH<sub>2</sub>O-PEG<sub>5</sub>-CH<sub>2</sub>COOtBu chemical properties

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## Compound of Interest

Compound Name: HOOCCH<sub>2</sub>O-PEG<sub>5</sub>-CH<sub>2</sub>COOtBu

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## Technical Guide: HOOCCH<sub>2</sub>O-PEG<sub>5</sub>-CH<sub>2</sub>COOtBu

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound **HOOCCH<sub>2</sub>O-PEG<sub>5</sub>-CH<sub>2</sub>COOtBu** is a specialized heterobifunctional linker. Publicly available experimental data for this exact molecule is limited. This guide is compiled based on theoretical calculations, data from close structural analogs, and established chemical principles for its constituent functional groups.

## Executive Summary

**HOOCCH<sub>2</sub>O-PEG<sub>5</sub>-CH<sub>2</sub>COOtBu** is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker. It is designed for bioconjugation applications where two different molecules are to be connected in a sequential and controlled manner. The linker features a free carboxylic acid at one terminus and a tert-butyl (tBu) protected carboxylic acid at the other. This orthogonal design allows for the selective activation and conjugation of the free acid, followed by the deprotection and subsequent conjugation of the second acid. The central PEG<sub>5</sub> chain enhances water solubility, reduces immunogenicity, and provides a flexible spacer between the conjugated moieties.<sup>[1][2][3][4]</sup> This guide provides an overview of its chemical properties and outlines hypothetical protocols for its application in bioconjugation.

## Chemical Properties and Specifications

Quantitative data for the precise molecule of interest is not available. The following tables summarize the calculated theoretical values for **HOOCCH<sub>2</sub>O-PEG5-CH<sub>2</sub>COOtBu** and the reported properties for a close structural analog, HO-PEG5-CH<sub>2</sub>COOtBu, for comparison.

## Calculated Properties for HOOCCH<sub>2</sub>O-PEG5-CH<sub>2</sub>COOtBu

Property	Value	Source
Chemical Formula	C <sub>18</sub> H <sub>34</sub> O <sub>10</sub>	Calculated
Molecular Weight	410.45 g/mol	Calculated
Structure	HOOC-CH <sub>2</sub> -O-(CH <sub>2</sub> CH <sub>2</sub> O) <sub>5</sub> -CH <sub>2</sub> -COO-C(CH <sub>3</sub> ) <sub>3</sub>	-

## Reported Properties for Structural Analog: HO-PEG5-CH<sub>2</sub>COOtBu

Property	Value	Source
CAS Number	1807530-05-7	[5]
Chemical Formula	C <sub>16</sub> H <sub>32</sub> O <sub>8</sub>	[5]
Molecular Weight	352.42 g/mol	[5]
Purity	≥95%	[5]
Storage	Room Temperature	[5]

## Core Reactivity and Functional Principles

The utility of this linker stems from its two distinct functional ends:

- Carboxylic Acid (-COOH): This terminal group can be activated for conjugation, most commonly to primary amines (e.g., lysine residues on proteins), forming a stable amide bond. The standard method for this activation is through carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[6][7][8]

- **tert-Butyl Ester (-COOtBu):** This group serves as a protecting or "masked" carboxylic acid. It is stable under the neutral or slightly acidic conditions used for the initial EDC/NHS conjugation. The tert-butyl group can be selectively removed under strongly acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a second, free carboxylic acid.<sup>[9][10][11]</sup> This newly exposed acid can then be activated and conjugated to a second molecule.

The polyethylene glycol (PEG) backbone provides several advantages, including enhanced solubility in aqueous buffers, reduced aggregation of conjugates, and shielding from proteolytic enzymes or immune recognition.<sup>[1][2][3]</sup>

## Hypothetical Experimental Protocols

The following protocols describe a generalized, two-stage workflow for using **HOOCCH<sub>2</sub>-PEG<sub>5</sub>-CH<sub>2</sub>COOtBu** to link a first protein (Protein-NH<sub>2</sub>) to a second molecule containing an amine (Molecule-NH<sub>2</sub>).

### Stage 1: Conjugation of First Protein via EDC/NHS Chemistry

This protocol details the activation of the linker's free carboxylic acid and its conjugation to a primary amine on the first target protein.

Materials:

- **HOOCCH<sub>2</sub>-PEG<sub>5</sub>-CH<sub>2</sub>COOtBu** Linker
- Protein-NH<sub>2</sub> (in a suitable buffer, e.g., PBS or MES)
- Activation Buffer: 0.1 M MES, pH 4.7-6.0
- N-hydroxysuccinimide (NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
- Purification system (e.g., dialysis, size-exclusion chromatography)

#### Methodology:

- **Dissolution:** Dissolve the **HOOCCH<sub>2</sub>O-PEG<sub>5</sub>-CH<sub>2</sub>COOtBu** linker and NHS in the Activation Buffer to a final concentration of 100 mM each. Dissolve EDC in cold Activation Buffer to 100 mM immediately before use.
- **Activation:** Add a 10-fold molar excess of the dissolved linker/NHS solution to the Protein-NH<sub>2</sub> solution.
- **Initiation:** Add a 10-fold molar excess of the freshly prepared EDC solution to the protein-linker mixture.
- **Reaction:** Allow the reaction to proceed for 15-30 minutes at room temperature. The EDC activates the carboxylic acid, which then reacts with NHS to form a more stable NHS-ester intermediate.[\[7\]](#)[\[12\]](#)
- **Conjugation:** Adjust the pH of the reaction mixture to 7.2-7.5 by adding a suitable buffer (e.g., phosphate buffer). The NHS-ester reacts with the primary amines on Protein-NH<sub>2</sub>. Let this reaction proceed for 2 hours at room temperature or overnight at 4°C.
- **Quenching:** Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will hydrolyze any unreacted NHS-esters.[\[12\]](#)
- **Purification:** Remove excess linker and reaction byproducts by dialysis or size-exclusion chromatography to isolate the (tBuOOC-CH<sub>2</sub>-PEG<sub>5</sub>-CH<sub>2</sub>CONH)-Protein conjugate.

## Stage 2: Deprotection and Conjugation of Second Molecule

This protocol describes the removal of the tert-butyl protecting group and subsequent conjugation to a second amine-containing molecule.

#### Materials:

- Purified (tBuOOC-CH<sub>2</sub>-PEG<sub>5</sub>-CH<sub>2</sub>CONH)-Protein conjugate
- Trifluoroacetic acid (TFA)

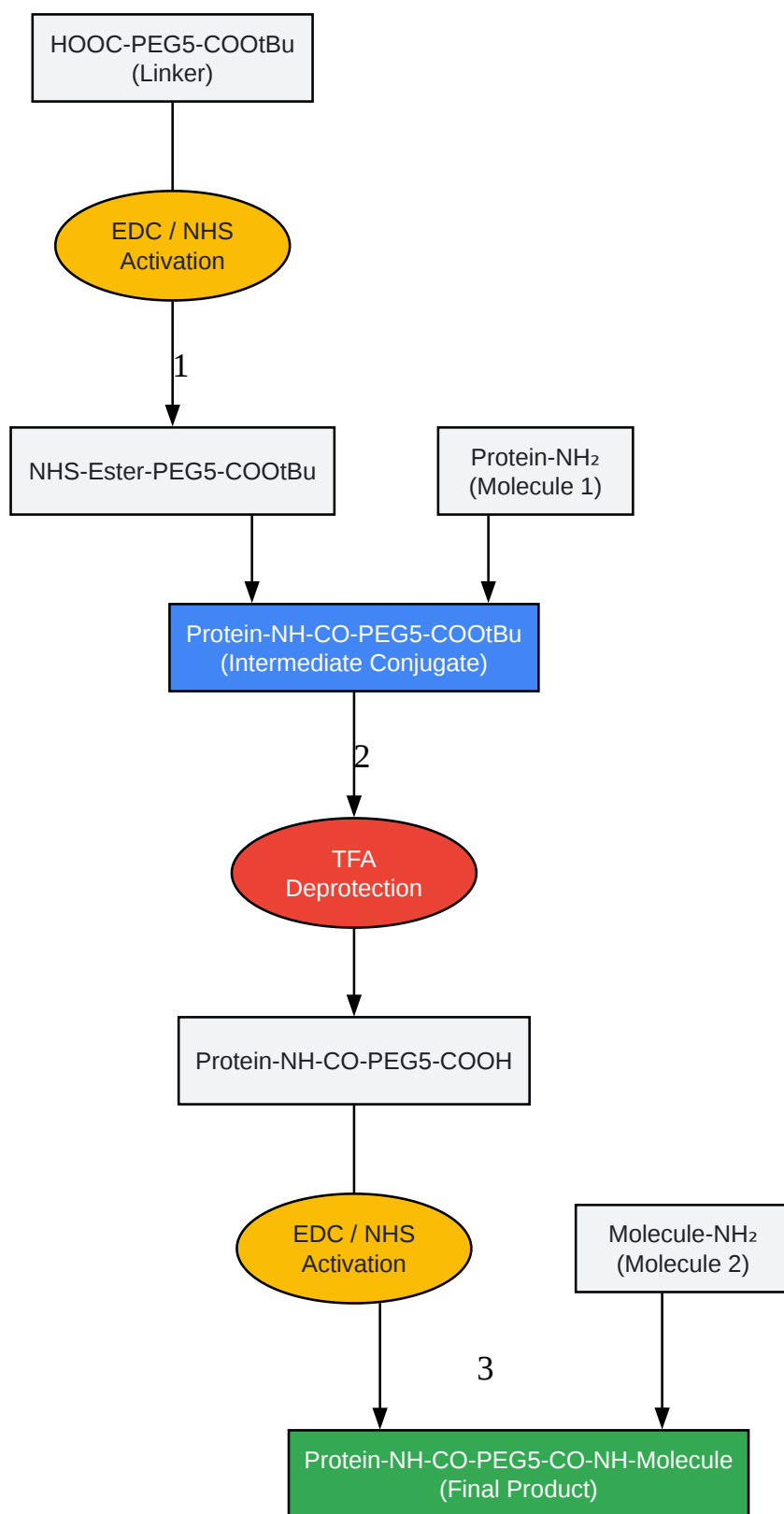
- Dichloromethane (DCM) or other suitable organic solvent
- Molecule-NH<sub>2</sub>
- EDC and NHS
- Purification system

#### Methodology:

- Deprotection: Lyophilize the purified conjugate to remove water. Resuspend the conjugate in a solution of 50% TFA in DCM.[9][13] Stir the mixture for 2-3 hours at room temperature to cleave the tert-butyl ester.[9]
- Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
- Purification: Immediately purify the resulting (HOOC-CH<sub>2</sub>-PEG<sub>5</sub>-CH<sub>2</sub>CONH)-Protein conjugate via dialysis or size-exclusion chromatography into the desired Activation Buffer (e.g., 0.1 M MES, pH 6.0) to remove residual acid and byproducts.
- Second Conjugation: Repeat the EDC/NHS activation and conjugation steps described in Protocol 4.1, using the deprotected conjugate and the new target, Molecule-NH<sub>2</sub>.
- Final Purification: Purify the final (Molecule-NH-OCCH<sub>2</sub>-PEG<sub>5</sub>-CH<sub>2</sub>CONH)-Protein conjugate to remove all reaction byproducts and unreacted molecules.

## Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the bioconjugation process using the **HOOCCH<sub>2</sub>O-PEG<sub>5</sub>-CH<sub>2</sub>COOtBu** linker.



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Caption: Sequential conjugation workflow using a heterobifunctional linker.



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Caption: Step-by-step experimental workflow for dual conjugation.

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